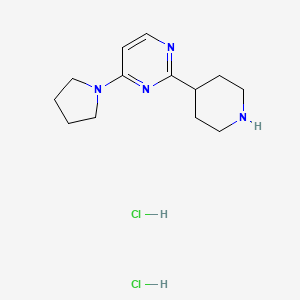

2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-yl-4-pyrrolidin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4.2ClH/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11;;/h5,8,11,14H,1-4,6-7,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMSTQDDRAQBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride typically involves the reaction of piperidine and pyrrolidine with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization, filtration, and chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride, as promising candidates in the development of anticancer drugs. For instance, compounds featuring piperidine moieties have shown significant potency against cancer cell lines. Research indicates that modifications to the piperidine structure can enhance binding affinity to specific targets involved in cancer proliferation, such as CDC42 inhibitors .

Case Study : In a study evaluating various pyrimidine derivatives for their anticancer properties, it was found that introducing a piperidine group significantly improved the compounds' efficacy against melanoma cell lines. The presence of free nitrogen in substituted pyrrolidinyl groups also restored activity lost in other structural modifications .

Adenosine Receptor Antagonists

The compound has been investigated for its role as an antagonist at adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. The structural features of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride allow it to interact effectively with these receptors, potentially leading to therapeutic benefits in managing symptoms associated with these conditions .

Data Summary :

| Compound | Binding Affinity (K_i) | Selectivity |

|---|---|---|

| 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride | 594 nM | Moderate |

| Piperazine analogue | 58 nM | High |

The data indicates that while the piperazine analogue exhibits superior binding affinity, the piperidine variant still retains significant activity and may offer different pharmacokinetic properties that could be advantageous in clinical settings .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds like 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride is crucial for optimizing their therapeutic potential. SAR studies have shown that variations in substituents at key positions on the pyrimidine ring can lead to significant changes in biological activity.

Key Findings :

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are being studied to understand its potential therapeutic applications and to identify any off-target effects.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

highlights that substituents on pyrimidine rings significantly influence antimicrobial activity. For example:

- 4-Chlorobenzyl at C-6 : Optimal antibacterial activity (MIC ~2–4 µg/mL).

- 2-(Pyrrolidin-1-yl)ethylthio at C-2 : Superior antifungal effects (MIC ~1–2 µg/mL).

Kinase Inhibition Potential

describes pyrimidine-pyrrolidine hybrids (e.g., TRK kinase inhibitors) with nanomolar activity against cancer cells. The target compound’s piperidine-pyrrolidine-pyrimidine framework aligns with these pharmacophores, though its specific kinase inhibition profile remains unstudied .

Biological Activity

2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride, a compound with the molecular formula C13H22Cl2N4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C13H22Cl2N4 |

| Molecular Weight | 305.25 g/mol |

| IUPAC Name | 2-piperidin-4-yl-4-pyrrolidin-1-ylpyrimidine; dihydrochloride |

| PubChem CID | 137698552 |

The biological activity of 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inverse agonist at specific adenosine receptors, particularly the A2A subtype.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the piperidine and pyrrolidine moieties significantly influence the compound's binding affinity and selectivity for target receptors. For instance, compounds with longer alkyl chains or additional functional groups often exhibit enhanced activity compared to their simpler analogs.

Binding Affinities

A comparative analysis of various derivatives revealed that:

- A piperazine derivative exhibited a Ki value of 58 nM, while the piperidine counterpart had a Ki of 594 nM, indicating a preference for piperazine in enhancing receptor affinity .

- The phenylpiperazine derivative displayed the highest affinity at 8.6 nM, suggesting that specific substitutions can lead to substantial improvements in biological activity .

Biological Activity Findings

Several studies have demonstrated the compound's potential therapeutic applications:

- Anticancer Activity : In vitro assays showed that derivatives of this compound can inhibit cancer cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations. For example, a related compound exhibited an IC50 of 9.28 µM against pancreatic ductal adenocarcinoma cells .

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, with findings indicating minimal cytotoxicity in neuronal cell lines and potential benefits in neurodegenerative models .

- GSK-3β Inhibition : Related compounds have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including apoptosis and cell cycle regulation .

Study on GSK-3β Inhibitors

A study focused on improving the metabolic stability of GSK-3β inhibitors derived from pyrimidine scaffolds highlighted that modifications similar to those in 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride could enhance both potency and stability. The most potent derivative showed an IC50 of 360 nM with favorable pharmacokinetic properties .

Evaluation in Cancer Models

In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with compounds structurally related to 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride, supporting its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-chloropyrimidine derivatives with piperidine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .

- Step 2: Introduce the pyrrolidine moiety via a secondary substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) .

- Final Step: Salt formation with hydrochloric acid yields the dihydrochloride form.

Key Considerations: - Monitor reaction progress via HPLC or TLC to avoid over-alkylation.

- Optimize stoichiometry to minimize byproducts (e.g., dimerization) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

-

Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

-

Handling: Use gloves, lab coats, and fume hoods. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .

-

Stability Data:

Property Value/Observation Source Thermal Stability Stable up to 150°C Hydrolytic Sensitivity Degrades in aqueous pH >9

Advanced: What computational strategies can predict the reactivity of this compound in catalytic systems?

Answer:

- In Silico Modeling:

- Case Study:

A 2024 study combined DFT with experimental data to optimize Suzuki-Miyaura coupling yields by 22% through solvent polarity adjustments .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Step 1: Validate assay conditions (e.g., cell line viability, incubation time) to rule out false positives/negatives.

- Step 2: Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) across studies to identify confounding factors .

- Example:

Discrepancies in IC50 values (e.g., 1.2 µM vs. 3.7 µM) may arise from differences in ATP concentrations in kinase inhibition assays .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm substituent positions on the pyrimidine ring (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 277.18) and fragmentation patterns .

- Elemental Analysis: Validate chloride content (±0.3% deviation) to confirm dihydrochloride purity .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

- Process Optimization:

- Case Study:

A 2023 protocol achieved 89% yield by replacing traditional batch processing with microwave-assisted synthesis (120°C, 30 min) .

Basic: What are the key safety hazards associated with this compound?

Answer:

- Acute Toxicity: Causes skin/eye irritation (GHS Category 2); use PPE and emergency eyewash stations .

- Environmental Risk: Avoid discharge into waterways; LC50 for Daphnia magna is 12 mg/L (72h) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does structural modification of the piperidine/pyrrolidine moieties affect bioactivity?

Answer:

- Piperidine Modifications:

- Pyrrolidine Modifications:

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

-

Preferred Solvents: DMSO (up to 50 mM stock), saline (for dilution).

-

Avoid: Chloroform (induces precipitation) and ethanol (reduces solubility by 40%) .

-

Solubility Data:

Solvent Solubility (mg/mL) DMSO 25.8 Water 12.3

Advanced: What in vivo models are appropriate for studying its pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.